molecular formula C7H5FINO2 B3041076 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene CAS No. 259860-34-9

1-Fluoro-2-iodo-5-methyl-4-nitrobenzene

Cat. No. B3041076
M. Wt: 281.02 g/mol
InChI Key: DPEVXZFONRKZFU-UHFFFAOYSA-N
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Patent
US06380238B1

Procedure details

N,N-Dimethylformamide dimethylacetal (16.5 mL, 125 mmol) was added in one portion to a stirred solution of 4-fluoro-3-iodo-6-methylnitrobenzene (14.1 g, 50 mmol) in N,N-dimethylformamide (50 mL) at 130° C. under Ar. The mixture was stirred at 130° C. for 10 min then another aliquot of N,N-dimethylformamide dimethylacetal (10 mL) was added in one portion. The mixture was stirred at 130° C. for a further 10 min then another aliquot of N,-dimethylformamide (6 mL) was added in one portion. The mixture was stirred at 130° C. for 10 min then poured into water (400 mL) and extracted with ethyl acetate (3×150 mL). The combined organic extracts were washed with water (200 mL) and brine (200 mL) then dried (magnesium sulfate), filtered and concentrated in vacuo to leave a solid. The solid was dissolved in acetic acid, ethanol (1:1; 240 mL) and iron powder (33.2 g, 600 mmol) was added in one portion. The mixture was placed under an atmosphere of Ar, heated to 90° C. and stirred for 15 min (CARE: VIGOROUS REACTION—COOLING MAY BE REQUIRED). After cooling to room temperature the mixture was filtered through celite and the filtrate was concentrated in vacuo to leave a crude oil. The oil was purified by column chromatography [SiO2; dichloromethane, heptane (1:4 to 2:3)] to give the product (4.8 g, 37%, 3 steps from 2-fluoro-4-methyl-5-nitroaniline) as a green oil: NMR δH (400 MHz; CDCl3) 8.18 (1H, br. s), 7.75 (1H, d, J 5 Hz), 7.32 (1H, d, J 8.5 Hz), 7.22-7.23 (1H, m), 6.50-6.52 (1H, m); GC (25 m Quartz/Bonded Phase I; Injection Temperature 250° C.; Detector Temperature 320° C.; Temperature Ramp Rate: 100 to 320° C. at 10° C./min; Carrier Gas Helium; Flow Rate 12 mL/min) Retention Time: 8.65 min.
Quantity
16.5 mL
Type
reactant
Reaction Step One
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
N,-dimethylformamide
Quantity
6 mL
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
reactant
Reaction Step Four
Quantity
240 mL
Type
reactant
Reaction Step Five
Name
Quantity
33.2 g
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
COC(OC)[N:4](C)C.[F:9][C:10]1[CH:15]=[C:14]([CH3:16])[C:13]([N+:17]([O-:19])=[O:18])=[CH:12][C:11]=1I.O.C(O)C>CN(C)C=O.C(O)(=O)C.[Fe]>[F:9][C:10]1[CH:15]=[C:14]([CH3:16])[C:13]([N+:17]([O-:19])=[O:18])=[CH:12][C:11]=1[NH2:4]

Inputs

Step One
Name
Quantity
16.5 mL
Type
reactant
Smiles
COC(N(C)C)OC
Name
Quantity
14.1 g
Type
reactant
Smiles
FC1=C(C=C(C(=C1)C)[N+](=O)[O-])I
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
COC(N(C)C)OC
Step Three
Name
N,-dimethylformamide
Quantity
6 mL
Type
reactant
Smiles
Step Four
Name
Quantity
400 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
240 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
33.2 g
Type
catalyst
Smiles
[Fe]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 130° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at 130° C. for a further 10 min
Duration
10 min
STIRRING
Type
STIRRING
Details
The mixture was stirred at 130° C. for 10 min
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×150 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with water (200 mL) and brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried (magnesium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to leave a solid
TEMPERATURE
Type
TEMPERATURE
Details
heated to 90° C.
STIRRING
Type
STIRRING
Details
stirred for 15 min (CARE: VIGOROUS REACTION—COOLING MAY BE REQUIRED)
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature the mixture
FILTRATION
Type
FILTRATION
Details
was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to leave a crude oil
CUSTOM
Type
CUSTOM
Details
The oil was purified by column chromatography [SiO2; dichloromethane, heptane (1:4 to 2:3)]

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC1=C(N)C=C(C(=C1)C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.